molecular formula C7H9O2P B1595570 Methylphenylphosphinic acid CAS No. 4271-13-0

Methylphenylphosphinic acid

Cat. No. B1595570
CAS RN: 4271-13-0
M. Wt: 156.12 g/mol
InChI Key: RMJCJLHZCBFPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylphenylphosphinic acid (MPPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an organophosphorus compound that contains a phosphinic acid group and a methylphenyl group. MPPA is widely used in various fields, including medicinal chemistry, analytical chemistry, and materials science.

Scientific Research Applications

Metal Complexation and Polymer Formation

  • Polymeric Compounds Formation : Methylphenylphosphinic acid reacts with metals like Mn2+, Co2+, and Cu2+ in formamide to form polymeric compounds. These structures consist of one-dimensional polymeric chains with phosphinate groups forming double bridges and a formamide oxygen atom forming a μ-O bridge between metal atoms (Betz & Bino, 1988).
  • Chelating Ligands : It serves as a chelating ligand, forming bis and tris chelates with metals like zinc and chromium. These metal chelates are noted for their thermal stability, which is higher than that of corresponding acetylacetonates (King, Block & Popoff, 1965).

Solubility and Stability Studies

  • Solubility Characteristics : The solubility of methylphenylphosphinic acid in various solvents has been measured and correlated with empirical equations. These solubility studies are essential for understanding its interaction and behavior in different chemical environments (Tian et al., 2011).
  • Thermal Kinetics and Decomposition : The thermal degradation and kinetics of methylphenylphosphinic acid have been examined under non-isothermal conditions. Understanding its thermal behavior is crucial for applications that involve high temperatures (Shao et al., 2014).

Pharmaceutical and Biochemical Applications

  • Gallium Chelators : Methylphenylphosphinic acid derivatives are efficient Ga3+ chelators. These ligands exhibit high thermodynamic selectivity for Ga3+ over other metal ions and are explored for potential use in radiopharmaceuticals (Šimeček et al., 2012).
  • Organophosphorus Inhibitors : Derivatives of methylphenylphosphinic acid have been identified as competitive, reversible inhibitors of bacterial ureases. These findings are significant for the development of new antibacterial agents (Vassiliou et al., 2008).

Chemical Synthesis and Reactions

  • Synthesis of Flame Retardants : Methylphenylphosphinic acid is involved in the synthesis of flame retardants for materials like polyester. This application highlights its role in enhancing material safety (Yan, 1999).
  • Reaction Mechanisms : Studies on the acid-catalyzed methanolysis of methylphenylphosphinic amides provide insights into reaction mechanisms and stereochemistry, which are valuable in the field of organic synthesis (Harger, 1976; 1977; 1979).

properties

IUPAC Name

methyl(phenyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O2P/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJCJLHZCBFPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323126
Record name METHYLPHENYLPHOSPHINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylphenylphosphinic acid

CAS RN

4271-13-0
Record name 4271-13-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHYLPHENYLPHOSPHINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trimethylsilylbromide (15 ml., 0.1 mole) is added portionwise to methylphenyl phosphinic acid, phenethyl ester (15.2 g.,0.1 mole) at a rate to maintain reflux temperature. Following the addition, the mixture is stirred one hour at ambient temperature. The volatiles are removed in vacuo. The addition of water (10 ml.) to the liquid residue (20.6 g.) results in the separation of a white solid. The mixture is stirred at ambient temperature overnight, followed by filtration, with a recovery of 14 g. of solid. It is recrystallized from dichloromethane (80 ml.) to give methylphenylphosphinic acid, 9.9 g. (72%), m.p. 133°-135°.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
methylphenyl phosphinic acid, phenethyl ester
Quantity
15.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylphenylphosphinic acid
Reactant of Route 2
Methylphenylphosphinic acid
Reactant of Route 3
Methylphenylphosphinic acid
Reactant of Route 4
Methylphenylphosphinic acid
Reactant of Route 5
Methylphenylphosphinic acid
Reactant of Route 6
Methylphenylphosphinic acid

Citations

For This Compound
102
Citations
NN Tian, LS Wang, MY Li, Y Li… - Journal of Chemical & …, 2011 - ACS Publications
… Mole fraction solubilities of phenylphosphinic acid (PPA) and methylphenylphosphinic acid (MPPA) in selected solvents. Experimental data: ●, PPA in 2-ethoxyethanol; ⧫, PPA in …
Number of citations: 22 pubs.acs.org
X Shao, X Ji, S Min, J Liu, W Wang - Chemical Research in Chinese …, 2014 - Springer
Thermal degradation and degradation kinetics of methylphenylphosphinic acid(MPPA) and diphenylphosphinic acid(DPPA) were investigated via thermogravimetric analysis(TGA) …
Number of citations: 4 link.springer.com
JF Bunnett, JO Edwards, DV Wells… - The Journal of …, 1973 - ACS Publications
… The reaction of Ia in concentrated perchloric acid solutions gave methylphenylphosphinic acid in nearly quanti- … Methylphenylphosphinic acid (MPA) was …
Number of citations: 10 pubs.acs.org
Y Sasaki, N Matsuo, T Oshima, Y Baba - Chinese Journal of Chemical …, 2016 - Elsevier
… A new extractant, [N,N-di(2-ethylhexyl)amino]methylphenylphosphinic acid (DEAPP), was synthesized to develop the mutual separation techniques of In(III), Ga(III) and Zn(II). The …
Number of citations: 22 www.sciencedirect.com
R Zhang, C Li, Q Wang, M Chunlin - Structural Chemistry, 2010 - Springer
… To exploit our studies in this field, we selected (diphenyl-, dibenzyl-)phosphate and methylphenylphosphinic acid to react with Cp 2 ZrCl 2 under different conditions (Scheme 1) and …
Number of citations: 12 link.springer.com
EM Evleth Jr, LVD Freeman… - The Journal of Organic …, 1962 - ACS Publications
… of interest to compare the acid strength of p-phenylenebis (methylphosphinic acid) with that of methylphenylphosphinic acid. The inductive effect of a p-carboxy group causes …
Number of citations: 42 pubs.acs.org
OA Raevskii, FG Khalitov, MA Pudovik - … of the Academy of Sciences of …, 1971 - Springer
… For this purpose we obtained the esters of methylphenylphosphinic acid: methyl (I), phenyl (II), and p-nitrophenyl (III). The synthesis of the first two is described in [3], while the method …
Number of citations: 3 link.springer.com
G Cevasco, S Thea - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… The first step is the preparation of (methy1thio)methylphenylphosphinic acid by a slight modification of a described procedure: ' chloromethyl methyl sulfide and phenylphosphonous …
Number of citations: 19 pubs.rsc.org
M Wolska‐Pietkiewicz, A Grala… - … A European Journal, 2017 - Wiley Online Library
… [tBuZn(mppha)] 4 (2 4 ): The procedure was similar to that described for 1 4 , using ZntBu 2 (1 mL of a 0.916 m solution in toluene, 0.9 mmol) and methylphenylphosphinic acid (0.141 g, …
J Zhou, R Chen - Heteroatom Chemistry, 1998 - Wiley Online Library
… Themolecular structure of α‐(3‐phenylureido)‐α‐(2,4‐dichlorophenyl)methylphenylphosphinic acid (4a) was determined by X‐ray diffraction. © 1998 John Wiley & Sons, Inc. …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.